molecular formula C28H36F2N8O3S B560073 Abemaciclib mesylate CAS No. 1231930-82-7

Abemaciclib mesylate

Numéro de catalogue: B560073
Numéro CAS: 1231930-82-7
Poids moléculaire: 602.7 g/mol
Clé InChI: NCJPFQPEVDHJAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Abemaciclib mesylate is a potent, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are crucial for cell cycle progression, particularly the transition from the G1 phase to the S phase. This compound has shown significant efficacy in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer .

Méthodes De Préparation

The preparation of abemaciclib mesylate involves several synthetic routes and reaction conditions. One method includes the synthesis of the crystalline form of this compound, which has improved properties compared to the amorphous form. The process involves the removal of solvent under vacuum and solidification by grinding with methyl tert-butyl ether . Industrial production methods focus on optimizing yield and purity, ensuring the crystalline form meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Metabolic Reactions

Abemaciclib undergoes CYP3A4-mediated metabolism, producing active metabolites :

MetaboliteStructure ModificationActivity Relative to Parent
M2 (N-desethyl)Ethyl group removal from piperazineEquipotent
M20 (Hydroxy)Hydroxylation at pyridine ringEquipotent
M18Hydroxy-N-desethyl derivativeEquipotent

Key Metabolic Pathways :

  • Oxidation : Hydroxylation at the pyridine ring (M20) occurs via CYP3A4 .

  • N-Dealkylation : Ethyl group removal from the piperazine moiety forms M2 .

  • Excretion : 81% fecal elimination, primarily as glucuronidated metabolites .

Crystallization and Solid-State Reactions

Abemaciclib mesylate forms multiple crystalline polymorphs under controlled conditions :

PolymorphSolvent SystemConditionsXRPD Peaks (2θ)
Form 1Dichloromethane/IPA25°C, 3–5 days6.8°, 13.6°, 20.5°
Form 2AcetoneRT, 3–7 days7.2°, 14.3°, 21.1°
Form 5Ethanol/waterAnti-solvent crystallization5.9°, 12.1°, 18.7°

Optimized Process :

  • Form 1 : Preferred for pharmaceutical use due to stability; crystallized at 40–170 mg/mL in dichloromethane with isopropyl ether anti-solvent .

  • Kinetic Control : Stirring time (3–7 days) critically impacts polymorphic purity .

Reactivity in Formulation

In a supramolecular hydrogel formulation, this compound undergoes pH-dependent self-assembly:

  • Release Kinetics : Sustained release over 14 days in PBS (pH 7.4) via hydrogel degradation .

  • Stability : Maintains chemical integrity at 4°C for 30 days without hydrolysis .

Comparative Reaction Analysis

ParameterSynthesis StepMetabolic PathwayCrystallization
Temperature SensitivityHigh (−70°C to 120°C) Moderate (37°C) Low (25–60°C)
Catalytic RequirementFe/Ni, Pd/Cu CYP3A4 Solvent polarity
Yield Optimization85–92% (Step 3–5) N/A78–95% polymorph purity

Applications De Recherche Scientifique

Clinical Applications

  • Breast Cancer Treatment
    • Hormone Receptor-Positive Breast Cancer : Abemaciclib is primarily indicated for the treatment of advanced or metastatic hormone receptor-positive breast cancer that has progressed after endocrine therapy. In clinical trials, abemaciclib demonstrated a median progression-free survival (PFS) of approximately 6 months when used as a monotherapy or in combination with tamoxifen .
    • Combination Therapies : Studies have shown that combining abemaciclib with other agents, such as fulvestrant or tamoxifen, can enhance therapeutic efficacy. For instance, the MONARCH-1 trial reported an objective response rate (ORR) of 19.7% with abemaciclib alone, while combination therapies showed improved outcomes .
  • Preclinical Studies
    • Xenograft Models : In preclinical models, abemaciclib has induced tumor regression in xenografts of hormone receptor-positive breast cancer. The treatment led to significant changes in molecular markers associated with cell cycle inhibition .
    • Mismatch Repair-Deficient Tumors : Research indicates that abemaciclib may have prophylactic benefits in delaying tumorigenesis in mismatch repair-deficient models, enhancing overall survival rates in animal studies .

Immunotherapy Applications

Recent studies have explored the potential of abemaciclib in combination with immunotherapies. For example, a novel supramolecular hydrogel formulation co-loaded with abemaciclib has been developed to enhance local immunotherapy for triple-negative breast cancer (TNBC). This formulation showed promising results in promoting T-cell-mediated immune responses and enhancing anti-tumor immunity by increasing interleukin-2 secretion without causing significant cytotoxicity .

Safety Profile

The safety profile of abemaciclib is generally favorable, with the most common side effects being diarrhea and fatigue. These side effects are typically manageable and do not significantly detract from the drug's overall therapeutic benefits .

Table 1: Summary of Clinical Trials Involving Abemaciclib

Study NamePatient PopulationTreatment RegimenORR (%)Median PFS (months)Comments
MONARCH-1HR+/HER2- MBC patientsAbemaciclib monotherapy19.76.0Significant activity observed
NextMONARCHSimilar to MONARCH-1Abemaciclib + TamoxifenN/A9.1 (A+T) vs 7.4 (A-200)Combination showed improved PFS
ELAINE-3Patients with HR+ MBCLasofoxifene + AbemaciclibN/AN/AEvaluating new combination therapy

Case Studies

  • Clinical Experience with Metastatic Breast Cancer : A study analyzed the medical records of 11 patients who received abemaciclib after their disease worsened despite prior treatments. Results indicated that patients experienced an average of six months without disease progression, with some achieving significant improvements such as complete resolution of liver metastases .
  • Prophylactic Use in Mouse Models : In a preclinical study using mouse models with mismatch repair-deficient tumors, prophylactic administration of abemaciclib significantly delayed tumor development and improved survival rates, highlighting its potential role beyond treatment to prevention .

Mécanisme D'action

Abemaciclib mesylate exerts its effects by inhibiting CDK4 and CDK6, which are involved in the phosphorylation of the retinoblastoma protein (Rb). This inhibition prevents the progression of the cell cycle from the G1 phase to the S phase, leading to cell cycle arrest and reduced cell proliferation. The molecular targets include CDK4, CDK6, and the Rb protein, which are crucial for cell cycle regulation .

Comparaison Avec Des Composés Similaires

Abemaciclib mesylate is often compared with other CDK4/6 inhibitors, such as palbociclib and ribociclib. While all three compounds target CDK4 and CDK6, this compound has shown a unique ability to be administered continuously due to its safety profile. This continuous dosing allows for sustained target inhibition, which is a significant advantage over other inhibitors .

Similar Compounds

This compound stands out due to its continuous dosing capability and its efficacy in various cancer types, making it a valuable compound in cancer therapy.

Activité Biologique

Abemaciclib mesylate is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), primarily used in the treatment of hormone receptor-positive (HR+) breast cancer. This article delves into the biological activity of this compound, highlighting its mechanism of action, preclinical and clinical findings, and relevant case studies.

Abemaciclib functions by inhibiting CDK4 and CDK6, which are crucial for the phosphorylation of the retinoblastoma (Rb) protein. This phosphorylation is essential for the transition from the G1 phase to the S phase of the cell cycle. By preventing Rb phosphorylation, abemaciclib effectively halts cell cycle progression, leading to reduced tumor growth.

  • IC50 Values : Abemaciclib demonstrates an IC50 of approximately 2 nM for CDK4 and 10 nM for CDK6 in cell-free assays, indicating its high potency against these targets .

Preclinical Studies

In vitro studies have shown that abemaciclib significantly reduces cell proliferation in various breast cancer cell lines, including MCF7 and T-47D. The following table summarizes key findings from preclinical studies:

StudyCell LineConcentrationEffect on Cell ProliferationObservations
MCF70.5 µMDecreasedIncreased β-gal staining indicating senescence
EFM-1920 µMDecreasedIncreased H3K9me3 levels, indicating epigenetic changes
T-47D0.027 - 20 µMDecreasedSignificant reduction in phosphorylated Rb levels

Clinical Findings

Abemaciclib has been evaluated in multiple clinical trials, particularly for HR+/HER2- advanced breast cancer. The MONARCH trials have provided substantial evidence regarding its efficacy and safety:

  • MONARCH 1 Trial : Evaluated abemaciclib as monotherapy in patients with prior endocrine therapy failure.
  • MONARCH 2 Trial : Assessed abemaciclib in combination with an aromatase inhibitor or fulvestrant.

Key Clinical Outcomes

TrialTreatmentOverall Response Rate (ORR)Median Progression-Free Survival (mPFS)
MONARCH 1Abemaciclib Monotherapy63%Not reached
MONARCH 2Abemaciclib + AINot specified36 months (AI), 19 months (Fulvestrant)

Case Studies

A recent retrospective study involving 173 patients with HR+/HER2- advanced breast cancer demonstrated significant outcomes when combining abemaciclib with endocrine therapy:

  • Patient Demographics : Included patients aged over 75 years.
  • Toxicities : Common adverse effects included diarrhea (63%), asthenia (49%), and neutropenia (49%).
  • Drug-Drug Interactions (DDIs) : Evaluated using Drug-PIN software; higher DDI scores correlated with shorter mPFS .

Summary of Findings

This compound has emerged as a critical therapeutic agent in managing HR+ breast cancer due to its selective inhibition of CDK4/6. The compound's ability to induce cellular senescence and alter epigenetic markers underscores its potential beyond mere cytotoxicity. Clinical data support its use as an effective treatment option, particularly when combined with endocrine therapies.

Propriétés

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32F2N8.CH4O3S/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26;1-5(2,3)4/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJPFQPEVDHJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36F2N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856159
Record name Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231930-82-7
Record name Abemaciclib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231930827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pyrimidinamine,N-[5-[(4-ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]-, methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABEMACICLIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKT462Q807
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of Abemaciclib Mesylate and its downstream effects on cancer cells?

A1: this compound is an orally available inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK4 and CDK6 [, ]. These kinases play a crucial role in the cell cycle, specifically in the G1 to S phase transition. By inhibiting CDK4/6, this compound prevents the phosphorylation of retinoblastoma (Rb) protein []. This inhibition of Rb phosphorylation effectively halts the cell cycle progression from G1 to S phase, leading to suppressed DNA synthesis and ultimately inhibiting cancer cell growth []. This mechanism is particularly relevant in cancers exhibiting overexpression of CDK4/6, leading to cell cycle deregulation [].

Q2: What is the significance of targeting the cyclin D1-CDK4 and cyclin D3-CDK6 pathways in cancer treatment?

A2: The cyclin D1-CDK4 and cyclin D3-CDK6 pathways are frequently dysregulated in various types of cancer []. Overexpression of these CDKs can lead to uncontrolled cell proliferation, a hallmark of cancer. this compound, by specifically inhibiting CDK4 and CDK6, disrupts these pathways and restores a level of control over the cell cycle, thereby offering a targeted therapeutic strategy for cancers driven by this mechanism [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.